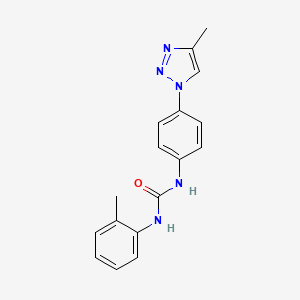

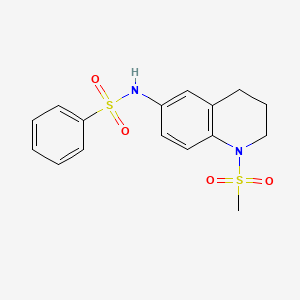

![molecular formula C18H18N2O4S2 B2482619 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-43-4](/img/structure/B2482619.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" often involves multi-step organic reactions, including C-C coupling methodologies and the use of palladium(0) for aryl boronic ester/acids interactions. Such processes highlight the complexity and specificity required in synthesizing benzothiazole derivatives with potential biological activity (Gull et al., 2016)(source).

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides, including "N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide," has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide insights into the compound's conformation, electronic distribution, and potential for interactions with biological targets. For instance, Janardhan et al. (2014) utilized 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as key building blocks in synthesizing thiazolo[3,2-a]pyrimidinone derivatives, confirming structures through spectral and crystallographic methods(source).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These include cyclopropanation reactions, as demonstrated by Davies et al. (1996), where rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, indicating a pathway for the synthesis of functionalized cyclopropanes with high enantioselectivity(source).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental measurements and computational modeling, providing a comprehensive understanding of how the compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of benzothiazole derivatives. For example, the antimicrobial and hemolytic activities of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, as explored by Rehman et al. (2016), showcase the bioactive potential of such compounds(source).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates the antimicrobial and antifungal efficacy of compounds related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, showcasing their antimicrobial activity against bacterial and fungal strains (Wardkhan et al., 2008). Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their antimicrobial potential through in vitro studies (Darwish et al., 2014).

Anticoccidial and Antiparasitic Properties

Rogers et al. (1964) reported on the anticoccidial activity of 2-substituted PABAs, highlighting the potency of 4-amino-2-ethoxybenzoic acid and its derivatives in combating coccidiosis, a parasitic disease in poultry (Rogers et al., 1964).

Antitumor and Anticancer Activities

A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity against several human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the potential therapeutic application of these derivatives in cancer treatment (Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of new sulfonamides was investigated by Abbasi et al. (2019), focusing on α-glucosidase and acetylcholinesterase inhibitors. This study demonstrates the therapeutic potential of benzodioxane and acetamide moieties in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).

Molecular Docking and Computational Studies

Fahim and Ismael (2019) conducted a study on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including computational calculations to understand their reactivity and potential efficacy. The compounds displayed good antimicrobial activity, with computational analysis providing insights into their interaction with microbial targets (Fahim & Ismael, 2019).

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-24-13-6-9-15-16(11-13)25-18(19-15)20-17(21)10-12-4-7-14(8-5-12)26(2,22)23/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGKWNROBZBLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

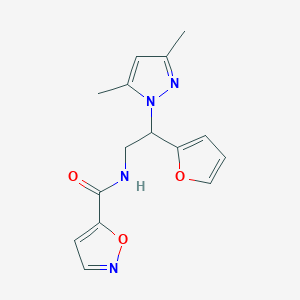

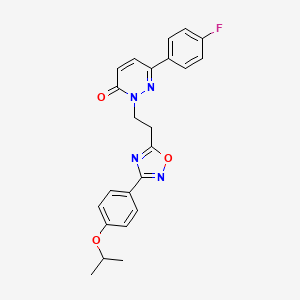

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

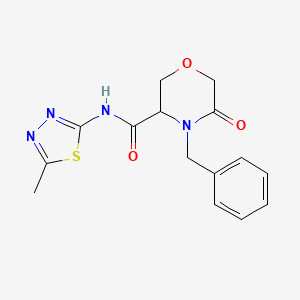

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)

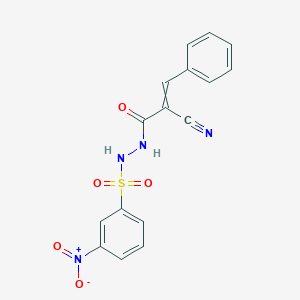

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

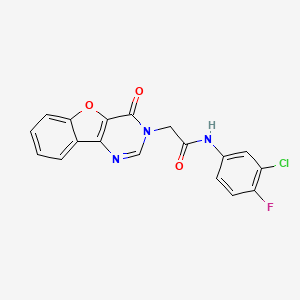

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)